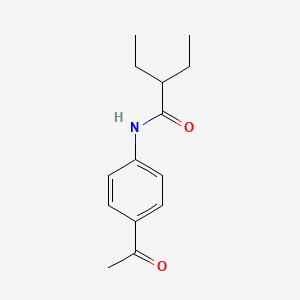
N-(4-acetilfenil)-2-etilbutanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-ethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to an ethylbutanamide moiety
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-ethylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-ethylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylamine with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-2-ethylbutanamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is often purified using large-scale chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-2-ethylbutanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-acetylbenzoic acid.
Reduction: Formation of N-(4-aminophenyl)-2-ethylbutanamide.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential analgesic effects could be due to its interaction with pain receptors, inhibiting the transmission of pain signals.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide
Uniqueness
N-(4-acetylphenyl)-2-ethylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutanamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-11(5-2)14(17)15-13-8-6-12(7-9-13)10(3)16/h6-9,11H,4-5H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBJBZRINDBYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2442520.png)
![2-(4-bromo-2-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442522.png)
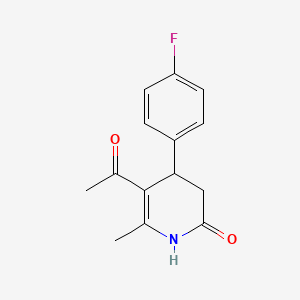
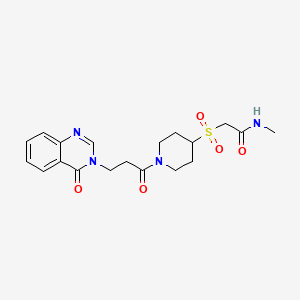
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)
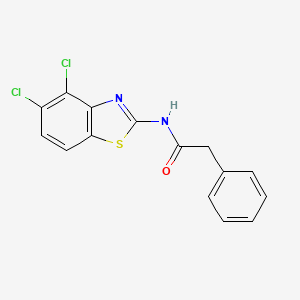
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)
![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)
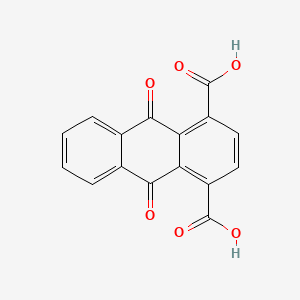
![6-Ethyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2442535.png)
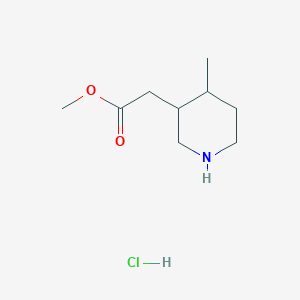
![3-(3-fluorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2442539.png)
![7-Methoxy-1'-methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2442542.png)
![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2442543.png)
